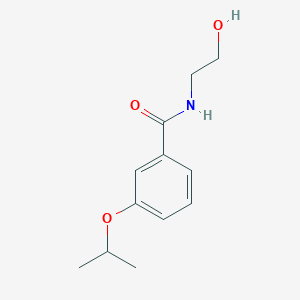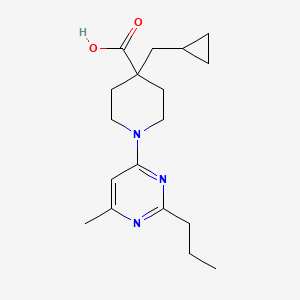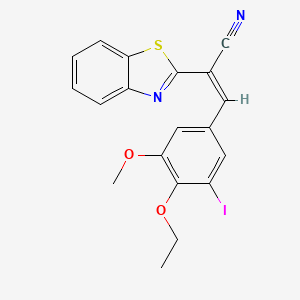
N-(2-hydroxyethyl)-3-isopropoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-hydroxyethyl)-3-isopropoxybenzamide, also known as A-317491, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This molecule belongs to the class of benzamides and has been found to exhibit anti-inflammatory, analgesic, and anticonvulsant properties. In
科学研究应用
N-(2-hydroxyethyl)-3-isopropoxybenzamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory properties by inhibiting the activation of the P2X7 receptor, which is involved in the release of pro-inflammatory cytokines. This molecule has also been found to have analgesic properties by reducing the release of substance P, a neuropeptide involved in pain transmission.
作用机制
N-(2-hydroxyethyl)-3-isopropoxybenzamide acts as a selective antagonist of the P2X7 receptor, which is a ligand-gated ion channel that is activated by extracellular ATP. This receptor is involved in the release of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, and is implicated in the pathogenesis of various inflammatory and neurological disorders. By inhibiting the activation of the P2X7 receptor, this compound exerts its anti-inflammatory and analgesic effects.
Biochemical and Physiological Effects
This compound has been found to exhibit anti-inflammatory and analgesic effects in various animal models of inflammation and pain. It has been shown to reduce the release of pro-inflammatory cytokines and neuropeptides, such as substance P and calcitonin gene-related peptide, in the spinal cord and brain. This molecule has also been found to have anticonvulsant properties by reducing the frequency and duration of seizures in animal models of epilepsy.
实验室实验的优点和局限性
N-(2-hydroxyethyl)-3-isopropoxybenzamide has several advantages for lab experiments. It is a selective antagonist of the P2X7 receptor, which allows for the specific targeting of this receptor in various biological systems. This molecule is also relatively stable and can be easily synthesized in the laboratory. However, there are some limitations to the use of this compound in lab experiments. It has poor solubility in aqueous solutions, which can limit its bioavailability and efficacy in vivo. Additionally, the mechanism of action of this molecule is not fully understood, which can complicate its use in certain experimental settings.
未来方向
There are several future directions for the research and development of N-(2-hydroxyethyl)-3-isopropoxybenzamide. One potential application of this molecule is in the treatment of inflammatory and neurological disorders, such as rheumatoid arthritis, multiple sclerosis, and epilepsy. Further studies are needed to elucidate the mechanism of action of this molecule and to optimize its pharmacokinetic and pharmacodynamic properties. Additionally, the development of novel analogs of this compound may lead to the discovery of more potent and selective P2X7 receptor antagonists with improved therapeutic properties.
Conclusion
In conclusion, this compound is a chemical compound that has shown promise for its potential therapeutic applications. This molecule exhibits anti-inflammatory, analgesic, and anticonvulsant properties by acting as a selective antagonist of the P2X7 receptor. While there are some limitations to the use of this compound in lab experiments, further research is needed to fully understand its mechanism of action and to optimize its pharmacokinetic and pharmacodynamic properties. Overall, this compound represents a promising avenue for the development of novel therapeutics for the treatment of inflammatory and neurological disorders.
合成方法
The synthesis of N-(2-hydroxyethyl)-3-isopropoxybenzamide involves the reaction between 3-isopropoxybenzoic acid and 2-aminoethanol in the presence of a dehydrating agent, such as thionyl chloride or phosphorus pentoxide. The reaction yields the desired product as a white crystalline solid with a melting point of 120-122°C.
属性
IUPAC Name |
N-(2-hydroxyethyl)-3-propan-2-yloxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3/c1-9(2)16-11-5-3-4-10(8-11)12(15)13-6-7-14/h3-5,8-9,14H,6-7H2,1-2H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGADNCUDBWEGLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1)C(=O)NCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 2-(acetyloxy)-6b-[N-(ethoxycarbonyl)ethanehydrazonoyl]-4a,6a-dimethyl-2,3,4,4a,4b,5,6,6a,6b,9a,10,10a,10b,11-tetradecahydro-1H-naphtho[2',1':4,5]indeno[2,1-d]isoxazole-9-carboxylate](/img/structure/B5342207.png)

![1-(4-{[1-(5-chloropyridin-2-yl)-1H-pyrrol-2-yl]methyl}-1,4-oxazepan-6-yl)-N,N-dimethylmethanamine](/img/structure/B5342218.png)
![4-{[2-(2,5-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N,N-dimethylpiperazine-1-carboxamide](/img/structure/B5342245.png)
![(3R*,3aR*,7aR*)-1-(isoquinolin-5-ylmethyl)-3-phenyloctahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5342252.png)
![8-(1-benzofuran-2-ylmethyl)-6,7,8,9-tetrahydro-5H-imidazo[1,5-a][1,4]diazepine](/img/structure/B5342261.png)
![6-{[5-(3-methoxyphenyl)-2-methyl-1,1-dioxido-1,2,6-thiadiazinan-3-yl]carbonyl}-1,3,3-trimethyl-6-azabicyclo[3.2.1]octane](/img/structure/B5342275.png)
![5-(3-{2-[4-(1H-imidazol-1-yl)phenyl]-1H-imidazol-1-yl}propyl)-1H-tetrazole](/img/structure/B5342285.png)
![3-methyl-4-[1-({1-[(2E)-3-phenyl-2-propen-1-yl]-1H-1,2,3-triazol-4-yl}carbonyl)-2-pyrrolidinyl]-1,2,5-oxadiazole](/img/structure/B5342291.png)
![1-[(4-chlorophenyl)sulfonyl]-N-4-pyridinyl-4-piperidinecarboxamide](/img/structure/B5342292.png)
![N-methyl-1-pyridin-3-yl-N-{[(2R,5S)-5-(1,3-thiazol-2-ylmethyl)tetrahydrofuran-2-yl]methyl}methanamine](/img/structure/B5342306.png)

![2-chloro-4-{2-[2-(4-chlorophenyl)morpholin-4-yl]-2-oxoethyl}phenol](/img/structure/B5342311.png)
![2-[1-(1-benzofuran-2-ylsulfonyl)-3-azetidinyl]pyridine](/img/structure/B5342317.png)